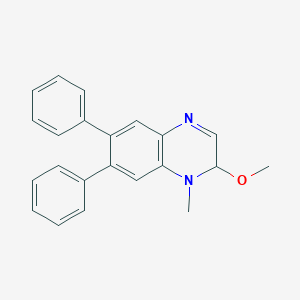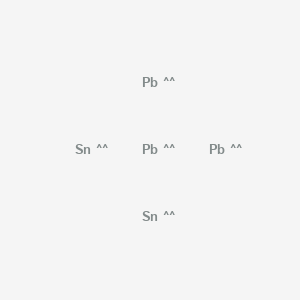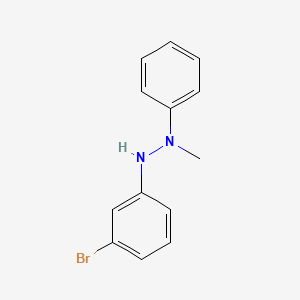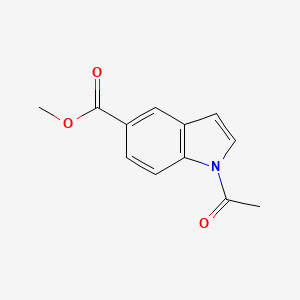
Silane, trifluoro(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trifluoro(3-methyl-2-butenyl)-: is an organosilicon compound with the molecular formula C5H9F3Si. This compound is characterized by the presence of a trifluoromethyl group attached to a silane moiety, along with a 3-methyl-2-butenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trifluoro(3-methyl-2-butenyl)- typically involves the reaction of a trifluoromethylsilane precursor with a 3-methyl-2-butenyl halide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the coupling of the two components. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of Silane, trifluoro(3-methyl-2-butenyl)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, trifluoro(3-methyl-2-butenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, trifluoro(3-methyl-2-butenyl)- is used as a building block in the synthesis of more complex organosilicon compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making Silane, trifluoro(3-methyl-2-butenyl)- a valuable intermediate in medicinal chemistry .
Industry: In the industrial sector, Silane, trifluoro(3-methyl-2-butenyl)- is used in the production of specialty coatings, adhesives, and sealants. Its ability to impart unique properties, such as hydrophobicity and chemical resistance, makes it an important component in various formulations .
Wirkmechanismus
The mechanism by which Silane, trifluoro(3-methyl-2-butenyl)- exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the compound and its interactions with other molecules. This can lead to changes in reactivity, binding affinity, and overall chemical behavior .
Vergleich Mit ähnlichen Verbindungen
- Silane, trifluoro(2-methyl-2-propenyl)-
- Silane, trifluoro(3-methyl-1-butenyl)-
- Silane, trifluoro(4-methyl-2-pentenyl)-
Comparison: Compared to these similar compounds, Silane, trifluoro(3-methyl-2-butenyl)- is unique due to the specific positioning of the trifluoromethyl and 3-methyl-2-butenyl groups. This unique structure can result in different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
114067-34-4 |
|---|---|
Molekularformel |
C5H9F3Si |
Molekulargewicht |
154.20 g/mol |
IUPAC-Name |
trifluoro(3-methylbut-2-enyl)silane |
InChI |
InChI=1S/C5H9F3Si/c1-5(2)3-4-9(6,7)8/h3H,4H2,1-2H3 |
InChI-Schlüssel |
FQZOEQIJCNKSCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC[Si](F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/structure/B14289195.png)


![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)





![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)

![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)

